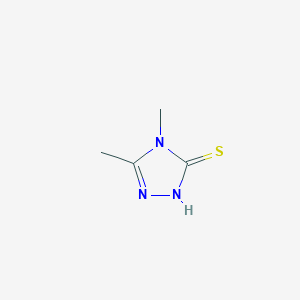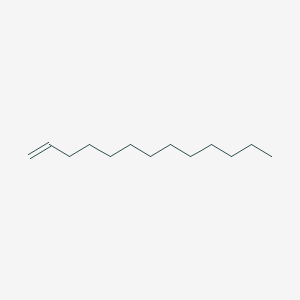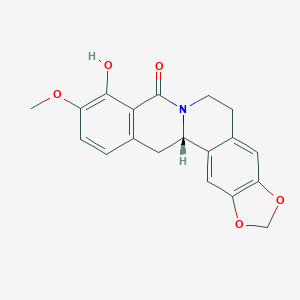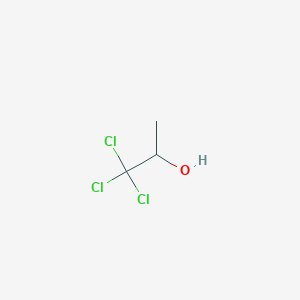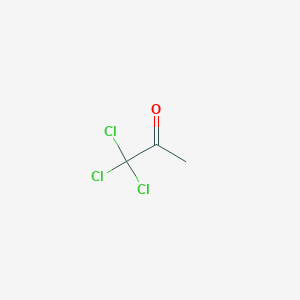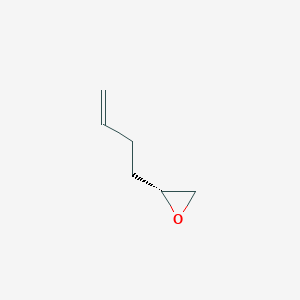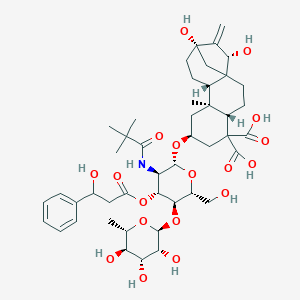
Rhhwe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhhwe, also known as Rhodiola rosea, is a perennial plant that grows in cold regions of the world including Asia, Europe, and North America. It has been used for centuries in traditional medicine to treat fatigue, depression, and anxiety. In recent years, scientific research has focused on the potential benefits of Rhodiola rosea in improving physical and mental performance, as well as its potential use in treating various medical conditions.
Mecanismo De Acción
The active compounds in Rhhwe rosea are believed to work by regulating the body's stress response system and increasing levels of neurotransmitters such as serotonin and dopamine. This may help to improve mood, reduce stress and anxiety, and enhance cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Rhhwe rosea may have a number of biochemical and physiological effects on the body. It has been shown to increase levels of ATP, the body's primary energy source, and to improve oxygen uptake and utilization. It may also help to regulate blood sugar levels and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rhhwe rosea has a number of advantages for use in lab experiments. It is relatively easy to extract and purify, and its active compounds are well-characterized. However, there are also some limitations to its use. For example, the plant is sensitive to environmental factors such as temperature and light, which can affect the levels of active compounds in the extract.
Direcciones Futuras
There are a number of potential future directions for research on Rhhwe rosea. One area of interest is its potential use in treating medical conditions such as depression, anxiety, and cognitive decline. Another area of research is its potential use in enhancing physical and mental performance in athletes and military personnel. Additionally, there is interest in exploring the potential use of Rhhwe rosea in combination with other natural compounds or pharmaceuticals to enhance its effects.
Métodos De Síntesis
Rhhwe rosea is typically extracted from the roots of the plant using a solvent extraction method. The extract is then purified and standardized to ensure consistent levels of active compounds, such as rosavin, salidroside, and tyrosol.
Aplicaciones Científicas De Investigación
Rhhwe rosea has been studied extensively for its potential health benefits. Research has shown that it may improve physical and mental performance, reduce stress and fatigue, and enhance mood. It has also been studied for its potential use in treating medical conditions such as depression, anxiety, and cognitive decline.
Propiedades
Número CAS |
131862-38-9 |
|---|---|
Nombre del producto |
Rhhwe |
Fórmula molecular |
C46H65NO18 |
Peso molecular |
920 g/mol |
Nombre IUPAC |
(4S,7S,9S,10S,13S,15R)-7-[(2R,3R,4R,5S,6R)-3-(2,2-dimethylpropanoylamino)-6-(hydroxymethyl)-4-(3-hydroxy-3-phenylpropanoyl)oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-13,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C46H65NO18/c1-21-36(54)44-14-12-28-43(6,27(44)13-15-45(21,60)20-44)17-24(18-46(28,40(56)57)41(58)59)62-37-30(47-39(55)42(3,4)5)35(64-29(50)16-25(49)23-10-8-7-9-11-23)34(26(19-48)63-37)65-38-33(53)32(52)31(51)22(2)61-38/h7-11,22,24-28,30-38,48-49,51-54,60H,1,12-20H2,2-6H3,(H,47,55)(H,56,57)(H,58,59)/t22-,24-,25?,26+,27-,28-,30+,31-,32+,33+,34+,35+,36-,37+,38-,43-,44?,45-/m0/s1 |
Clave InChI |
HSOPLEIUXGFKIB-KJAVYXPRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)O[C@H]4C[C@]5([C@@H]6CC[C@@]7(CC6(CC[C@@H]5C(C4)(C(=O)O)C(=O)O)[C@H](C7=C)O)O)C)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)CC(C3=CC=CC=C3)O)NC(=O)C(C)(C)C)OC4CC5(C6CCC7(CC6(CCC5C(C4)(C(=O)O)C(=O)O)C(C7=C)O)O)C)CO)O)O)O |
Sinónimos |
O-rhamnosyl--(1''-4')-14'-hydroxywedeloside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



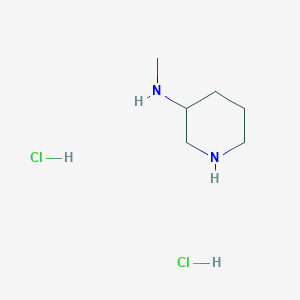
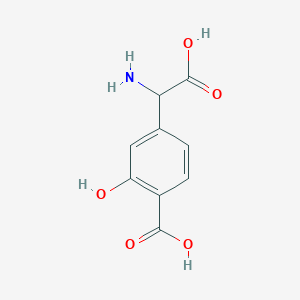
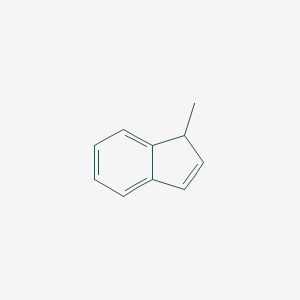
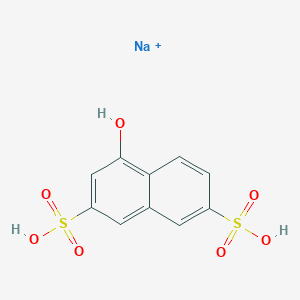
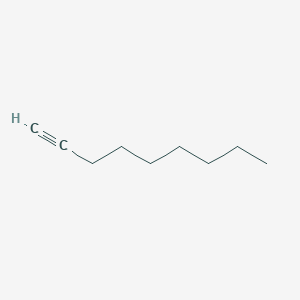
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)
